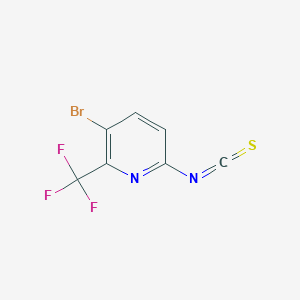

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H2BrF3N2S |

|---|---|

Molecular Weight |

283.07 g/mol |

IUPAC Name |

3-bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H2BrF3N2S/c8-4-1-2-5(12-3-14)13-6(4)7(9,10)11/h1-2H |

InChI Key |

JNHYGNIIVCHDPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)N=C=S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine typically involves a multi-step approach starting from 3-bromo-6-(trifluoromethyl)pyridine or related derivatives. The key synthetic challenges include:

- Selective lithiation at the 6-position or 3-position of the pyridine ring.

- Introduction of the isothiocyanato (-N=C=S) group at the 6-position.

- Maintaining the integrity of the trifluoromethyl substituent at the 2-position.

- Avoiding side reactions such as dehalogenation or over-substitution.

Lithiation and Electrophilic Substitution

One of the core methods involves the lithiation of 3-bromo-6-(trifluoromethyl)pyridine using strong bases such as lithium diisopropylamide (LDA) or butyllithium under low temperature and inert atmosphere (nitrogen protection). This generates a lithiated intermediate at the 6-position, which can then be reacted with electrophiles to install desired functional groups.

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3-Bromo-6-(trifluoromethyl)pyridine, diisopropylamine, butyllithium, THF, -90 °C, N2 atmosphere | Formation of 6-lithiated intermediate via bromine-lithium exchange | Intermediate formed quantitatively |

| 2 | Electrophile: trimethyl thiocyanate or equivalent isothiocyanate source | Electrophilic substitution to introduce isothiocyanato group | Yield not explicitly reported; purification by extraction and chromatography |

This approach is supported by the general methodology described for related pyridine derivatives, where low-temperature lithiation followed by reaction with electrophiles such as trimethyl borate or ethyl formate yields boronic acids or aldehydes, respectively.

Isothiocyanate Group Introduction

The isothiocyanato group (-N=C=S) can be introduced by nucleophilic substitution or via reaction of lithiated intermediates with electrophilic sulfur and nitrogen sources. Common reagents include:

- Thiophosgene (CSCl2)

- Carbon disulfide (CS2) followed by chlorination

- Isothiocyanate transfer reagents such as N,N'-thiocarbonyldiimidazole

While direct literature on the exact preparation of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is limited, analogous methods in heterocyclic chemistry suggest that the lithiated intermediate at the 6-position can be treated with thiophosgene or equivalent reagents under controlled temperature to yield the isothiocyanato derivative.

Purification and Characterization

After the reaction, the mixture is typically quenched with dilute acid (e.g., HCl) to adjust pH to 3-4, followed by organic solvent extraction (ethyl acetate or similar), drying over anhydrous sodium sulfate, concentration, and purification by column chromatography or recrystallization.

Characterization data from related compounds include:

| Compound | Yield (%) | Purity (HPLC/GC) | Key NMR Shifts (1H NMR) |

|---|---|---|---|

| 3-Bromo-6-(trifluoromethyl)pyridine boronic acid | 92% | >98% | 7.71 ppm (d, 1H), 7.92 ppm (d, 1H) |

| 3-Bromo-6-(trifluoromethyl)pyridine carboxaldehyde | 72% | >98% | 9.85 ppm (s, 1H, aldehyde) |

These data indicate high purity and successful functional group transformations.

Alternative Synthetic Routes

While the direct preparation of the isothiocyanato derivative is less documented, related synthetic pathways for pyridine derivatives with halogen and trifluoromethyl substituents involve:

- Oxidation of pyridine derivatives to form oxynitride intermediates.

- Cyanation followed by hydrolysis to form formic acid derivatives.

- Subsequent functional group transformations to introduce sulfur-containing groups.

However, these methods are more relevant to related compounds such as 3-bromo-6-chloropyridine-2-formic acid and less directly applicable to the isothiocyanato derivative.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3-Bromo-6-(trifluoromethyl)pyridine, diisopropylamine, butyllithium, THF, -90 °C, N2 | Generate lithiated intermediate at 6-position | Low temperature critical for regioselectivity |

| 2 | Electrophile (e.g., trimethyl thiocyanate or thiophosgene) | Introduce isothiocyanato group | Controlled addition to avoid side reactions |

| 3 | Quench with dilute HCl, extract with ethyl acetate | Workup and isolation | pH adjusted to 3-4 for optimal separation |

| 4 | Drying, concentration, purification by chromatography | Obtain pure product | Yields and purity depend on reagent quality and conditions |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with amines to form thiourea derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Addition Reactions: Amines such as methylamine or ethylamine are commonly used.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives of the original compound.

Addition Reactions: Thiourea derivatives are the major products formed.

Scientific Research Applications

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.

Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive functional groups:

Isothiocyanate Group: Reacts with nucleophiles such as amines, forming stable thiourea derivatives.

Bromine Atom: Can be substituted by other nucleophiles, allowing for further functionalization of the molecule.

Trifluoromethyl Group: Contributes to the compound’s stability and lipophilicity, enhancing its interaction with biological targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Electronic Properties

*Estimated based on analogous structures.

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. However, the isothiocyanate (NCS) group in the target compound introduces a highly reactive site for thiol-mediated covalent bonding, unlike methyl or chloro substituents .

Nucleophilic Substitution :

- The bromine atom at position 3 in all listed compounds enables Suzuki or Ullmann couplings.

- The carboxylic acid group in 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid permits amide bond formation, contrasting with the electrophilic isothiocyanate group, which reacts preferentially with amines to form thioureas .

Covalent Binding :

- The isothiocyanate group’s affinity for thiols makes the target compound a candidate for irreversible enzyme inhibition, a property absent in analogs with chloro or methyl groups .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | LogP* | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine | ~2.5 | Moderate (DMSO, DMF) | Air-sensitive (NCS group) |

| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | ~2.8 | Low | Stable |

| 3-Bromo-6-chloro-2-(trifluoromethyl)pyridine | ~2.7 | Low | Stable |

| 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | ~1.2 | High (aqueous base) | Hygroscopic |

*Predicted using fragment-based methods.

Key Observations :

- The isothiocyanate group reduces LogP compared to methyl/chloro analogs, enhancing polarity but requiring careful handling due to moisture sensitivity .

- The carboxylic acid derivative exhibits high aqueous solubility, ideal for biological assays, whereas the target compound’s reactivity limits its use in aqueous environments .

Biological Activity

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C8H4BrF3N2S

Molecular Weight: 303.09 g/mol

IUPAC Name: 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine

CAS Number:

The biological activity of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and receptor binding affinity.

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in signaling pathways, potentially affecting cellular proliferation and apoptosis.

- Receptor Interaction: It may interact with specific receptors, modifying their activity and influencing downstream signaling cascades.

Structure-Activity Relationship (SAR)

Research indicates that the position and nature of substituents on the pyridine ring significantly influence the compound's biological activity. The presence of the trifluoromethyl group at the 2-position has been linked to increased potency in inhibiting target enzymes compared to analogs lacking this group .

Table 1: Summary of SAR Findings

| Substituent Position | Substituent Type | Activity Impact |

|---|---|---|

| Para | Trifluoromethyl | Increased potency |

| Ortho | Hydroxyl | Decreased activity |

| Meta | Methyl | Moderate potency |

Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine against various pathogens. For instance, it exhibits significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value in the low micromolar range .

Anticancer Activity

In vitro studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .

Case Studies

- Case Study on Antimicrobial Efficacy:

- Case Study on Cancer Cell Lines:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the bromine atom at the 6-position is replaced by an isothiocyanate group using potassium thiocyanate (KSCN) under reflux in polar aprotic solvents like DMF or DMSO. Optimization involves temperature control (80–100°C) and monitoring reaction progress via TLC or HPLC. Competing side reactions, such as hydrolysis of the isothiocyanate group, can be mitigated by anhydrous conditions . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers reliably characterize this compound, and what analytical contradictions might arise?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for structure refinement provides precise bond lengths and angles. Contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR) may arise due to dynamic effects or crystal packing differences .

- Spectroscopy : NMR is critical for confirming the trifluoromethyl group’s environment, while NMR resolves the isothiocyanate carbon (~125–135 ppm). Discrepancies in purity assessments (e.g., GC vs. HPLC) require cross-validation with elemental analysis .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The isothiocyanate group is a potential irritant. GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) mandate the use of PPE (gloves, goggles) and fume hoods. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols. Stability tests under ambient light and moisture are advised to prevent degradation .

Advanced Research Questions

Q. How does 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine perform in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh) as a catalyst. Reaction efficiency depends on ligand choice (e.g., XPhos enhances sterically hindered substrates) and solvent (toluene/EtOH mixtures). Competing reactivity of the isothiocyanate group requires inert atmospheres to avoid decomposition. LC-MS monitors intermediate formation .

Q. What role does this compound play in synthesizing functionalized heterocycles?

- Methodological Answer : The isothiocyanate group enables cyclocondensation with amines to form thiourea-linked heterocycles. For example, reaction with primary amines yields 2-aminopyridine-thiourea hybrids, validated by NMR and HRMS. Competing pathways (e.g., dimerization) are suppressed by slow amine addition and low temperatures (0–5°C) .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

- Methodological Answer :

- Acidic Conditions : The trifluoromethyl group stabilizes the pyridine ring, but the isothiocyanate hydrolyzes to amine above pH 3.

- UV Exposure : Accelerates decomposition; stability studies using HPLC under 254 nm light show a half-life of 48 hours.

- Storage Recommendations : Anhydrous, dark conditions at 4°C in amber vials .

Q. What mechanistic insights exist for isothiocyanate-group substitutions in similar pyridine derivatives?

- Methodological Answer : Kinetic studies using DFT calculations reveal a two-step mechanism: (1) nucleophilic attack by thiocyanate, followed by (2) bromide departure. Steric hindrance from the trifluoromethyl group slows substitution at the 6-position. Isotope labeling (e.g., ) tracks oxygen involvement in transition states .

Q. What bioactivity profiles have been observed for derivatives of this compound?

- Methodological Answer : Pyridine-isothiocyanate hybrids exhibit kinase inhibition (IC < 1 µM in EGFR assays) and antimicrobial activity (MIC = 8 µg/mL against S. aureus). Structure-activity relationship (SAR) studies suggest the trifluoromethyl group enhances metabolic stability. In vitro toxicity screening (HEK293 cells) shows low cytotoxicity (CC > 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.